Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate
Description
This compound is a stereochemically defined pyrrolidine derivative with a fused furopyridine core. Key structural features include:
- Pyrrolidine backbone: Substituted at position 1 with a benzyl group, position 3 with a methyl ester, and position 4 with a furo[3,2-b]pyridin-6-yl moiety.
- Furopyridine substituent: The 2-position of the furopyridine is modified with a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group, enhancing steric protection and synthetic stability .
- Stereochemistry: The (3R,4S) configuration distinguishes it from stereoisomers, which may exhibit divergent physicochemical or biological properties .
This compound is likely used in medicinal chemistry as a synthetic intermediate or bioactive scaffold, leveraging the TBDMS group to stabilize reactive hydroxyl functionalities during multi-step syntheses.
Properties
Molecular Formula |
C27H36N2O4Si |
|---|---|
Molecular Weight |
480.7 g/mol |
IUPAC Name |
methyl (3R,4S)-1-benzyl-4-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C27H36N2O4Si/c1-27(2,3)34(5,6)32-18-21-13-24-25(33-21)12-20(14-28-24)22-16-29(17-23(22)26(30)31-4)15-19-10-8-7-9-11-19/h7-14,22-23H,15-18H2,1-6H3/t22-,23+/m1/s1 |
InChI Key |
WACXTLNTNYCVSK-PKTZIBPZSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)[C@H]3CN(C[C@@H]3C(=O)OC)CC4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C3CN(CC3C(=O)OC)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan precursor.
Introduction of the tert-butyl-dimethylsilyloxy group: This step involves the protection of a hydroxyl group using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole.
Benzylation and methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the pyridine or furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Its ability to interact with various enzymes and receptors makes it a valuable tool in drug discovery.
Industry
In the industrial sector, (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyl-dimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereochemical Variants
- Methyl (3S,4R)-1-Benzyl-4-[2-(TBDMS-Oxymethyl)Furo[3,2-b]Pyridin-6-yl]Pyrrolidine-3-Carboxylate (): This diastereomer differs only in the stereochemistry at positions 3 and 3. Such inversions can drastically alter molecular interactions, such as binding affinity in chiral environments (e.g., enzyme active sites). No direct biological data are provided in the evidence, but stereochemical purity (>99%) is critical for reproducibility in pharmaceutical applications .
Structural Analogues with Modified Heterocycles
- (±)-trans-Methyl 1-Benzyl-4-(6-(3-(TBDMS-Oxymethyl)Pyrrolidin-1-yl)-2-Fluoropyridin-3-yl)Pyrrolidine-3-Carboxylate (): Replaces the furopyridine with a fluoropyridine ring. The absence of the fused furan ring reduces π-stacking capacity, which may impact solubility or target binding .
- Methyl (S)-6-Oxo-2-Phenyl-5-(Thiophen-3-yl)-1-Tosyl-1,4,5,6-Tetrahydropyridine-3-Carboxylate ():
- Features a thiophene ring instead of furopyridine. Thiophene’s lower electronegativity compared to furan alters electronic distribution, while the tosyl group increases molecular weight and may reduce cell permeability. The compound exhibits a melting point of 159–152°C, suggesting higher crystallinity than the target compound .
Variations in Protecting Groups
- 6-((3-((tert-Butyldimethylsilyloxy)Methyl)Pyrrolidin-1-yl)Methyl)-2-(Trimethylsilyl)Furo[3,2-b]Pyridine ():
Physicochemical and Spectroscopic Comparisons
Biological Activity
Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate is a complex organic compound notable for its unique structural features, including a pyrrolidine ring and a furo[3,2-b]pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Structural Characteristics
The compound exhibits chirality at specific carbon centers, denoted by the (3R,4S) configuration, allowing for the existence of enantiomers. Its molecular structure includes:
- Pyrrolidine ring : A five-membered ring containing nitrogen.
- Furo[3,2-b]pyridine moiety : A fused bicyclic structure contributing to the compound's reactivity and biological properties.
- Tert-butyldimethylsilyl protecting group : Enhances stability and solubility.
Biological Activity
Preliminary studies suggest that this compound may exhibit significant biological activity. Compounds with similar structures have been investigated for various pharmacological effects:
- Anticancer Activity : Research indicates that derivatives of furo[3,2-b]pyridine exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds with similar furo-pyridine structures have shown inhibition of tumor growth in preclinical models .
- Antiviral Properties : Some related compounds have been studied for their ability to inhibit viral replication, suggesting potential use in antiviral therapies .
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders .
Case Studies
Several studies highlight the biological activity of structurally related compounds:
| Study | Compound | Biological Effect |
|---|---|---|
| 1 | Vandetanib derivatives | Tyrosine kinase inhibition leading to reduced tumor growth |
| 2 | 1-benzyl-3-(tert-butyldimethylsilyloxy) derivatives | Antiviral activity against hepatitis B virus |
| 3 | Furo[3,2-b]pyridine analogs | Cytotoxicity against lung cancer cell lines |
The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
